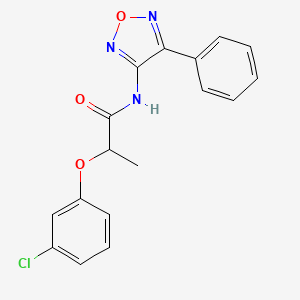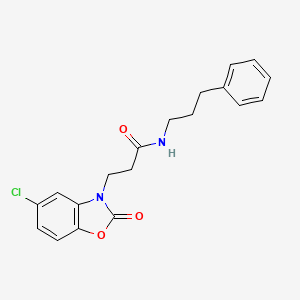![molecular formula C16H15Cl2N3 B6417537 5-tert-butyl-7-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 890622-53-4](/img/structure/B6417537.png)
5-tert-butyl-7-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-7-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine, often referred to as 5-t-BCPP, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that has been used as a research tool to probe biological systems, as well as to study a variety of biological processes. The compound has been used in a variety of laboratory experiments, including cell culture studies, animal models, and in vitro studies. The compound has been found to be highly potent and selective in many of these experiments, making it an attractive research tool.
科学的研究の応用
5-t-BCPP has been used in a variety of scientific research applications. It has been used in cell culture studies to study the effects of different drugs on cellular processes. It has also been used in animal models to study the effects of drugs on behavior and physiology. In vitro studies have also been conducted to study the effects of 5-t-BCPP on various enzymes and receptors. The compound has been used in a variety of other studies, including the study of drug-drug interactions, the study of protein-protein interactions, and the study of gene expression.
作用機序
The mechanism of action of 5-t-BCPP is not yet fully understood. However, it is known that the compound binds to a variety of enzymes and receptors in the body, including the 5-HT1A receptor, the 5-HT2A receptor, and the 5-HT3 receptor. It is thought that the binding of 5-t-BCPP to these receptors results in the activation of various biochemical pathways, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-BCPP have been studied in a variety of experiments. The compound has been found to have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of certain biochemical pathways. In addition, 5-t-BCPP has been found to have an anxiolytic effect, an antidepressant effect, and an anti-inflammatory effect.
実験室実験の利点と制限
5-t-BCPP has several advantages for use in laboratory experiments. The compound is highly potent and selective, making it an attractive research tool. In addition, the compound is relatively inexpensive and can be synthesized in a relatively short amount of time. However, there are some limitations to using 5-t-BCPP in laboratory experiments. The compound has a relatively short half-life, meaning that it must be used quickly after synthesis. In addition, the compound is not very soluble in water, making it difficult to work with in some experiments.
将来の方向性
There are a variety of potential future directions for 5-t-BCPP research. One potential direction is to further explore the mechanism of action of the compound. Another potential direction is to study the effects of the compound on different biological systems, such as the cardiovascular system and the nervous system. In addition, further studies could be conducted to explore the potential therapeutic applications of the compound. Finally, further research could be conducted to explore the potential interactions of 5-t-BCPP with other drugs and compounds.
合成法
5-t-BCPP is synthesized via a multi-step process that involves the use of a variety of organic reagents. The synthesis begins with the reaction of 2-chloro-4-methylpyridine and 5-bromo-2-chloropyridine, which yields 5-chloro-2-chloropyridine. This intermediate is then reacted with tert-butyl isocyanate to form 5-tert-butyl-7-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine. The reaction is usually completed in a few hours and yields a product that is more than 95% pure.
特性
IUPAC Name |
5-tert-butyl-7-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-16(2,3)13-8-14(18)21-15(20-13)11(9-19-21)10-6-4-5-7-12(10)17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVVRQLHZLSWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6417458.png)
![methyl 6-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417461.png)
![4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6417463.png)
![3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B6417479.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide](/img/structure/B6417489.png)
![3-[(4-bromophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417496.png)
![8-{2-[(3-methoxyphenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417502.png)
![8-(3-methoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417504.png)

![4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6417521.png)
![N-(4-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6417529.png)
![1-(4-{2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B6417538.png)

![4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417552.png)